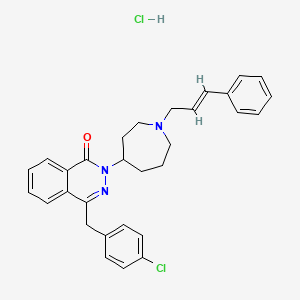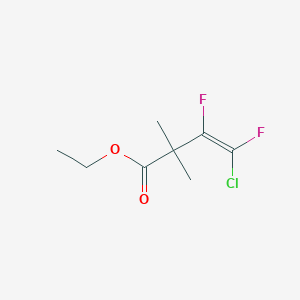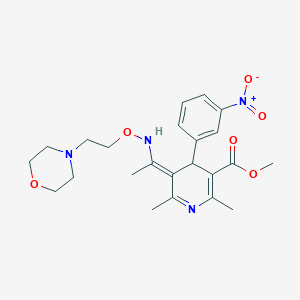
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyridinone core.
Acetylation: The final step involves the acetylation of the compound to form the monoacetate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives or other oxidized products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: May serve as a probe or marker in biological assays due to its azo group.
Industry: Used in the production of dyes and pigments due to its vivid color properties.
作用机制
The mechanism of action of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate would depend on its specific application. For example:
In Biological Systems: The compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
In Chemical Reactions: The azo group can participate in electron transfer reactions, influencing the reactivity of the compound.
相似化合物的比较
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing textiles.
Pyridinone Derivatives: Compounds with similar pyridinone cores used in various chemical and pharmaceutical applications.
Uniqueness
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate is unique due to its specific combination of functional groups, which may confer unique properties such as specific reactivity, color, and biological activity.
属性
CAS 编号 |
84041-76-9 |
|---|---|
分子式 |
C22H27N5O5 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxo-3-(piperidin-1-ylmethyl)pyridin-2-yl] acetate |
InChI |
InChI=1S/C22H27N5O5/c1-4-26-21(29)20(24-23-18-10-6-7-11-19(18)27(30)31)15(2)17(22(26)32-16(3)28)14-25-12-8-5-9-13-25/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3 |
InChI 键 |
HTPAHTKFHIIJTA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CN3CCCCC3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


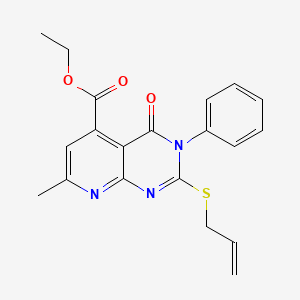

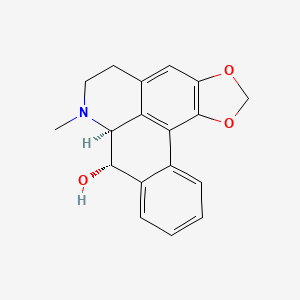
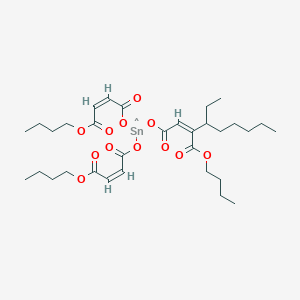
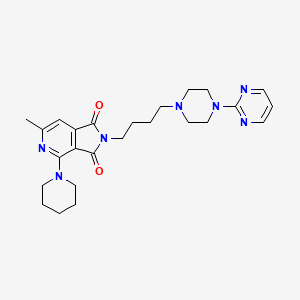

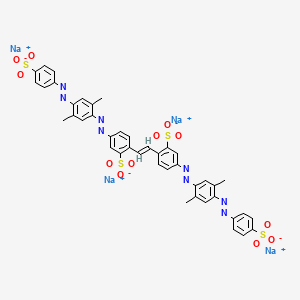
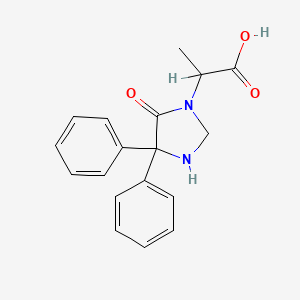
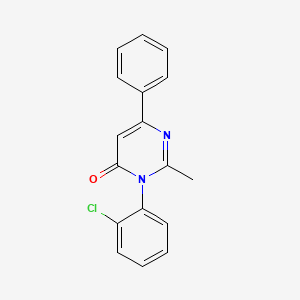
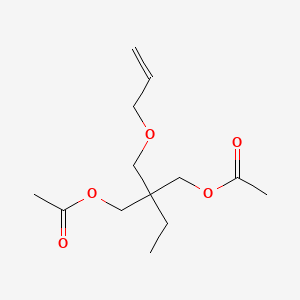
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
